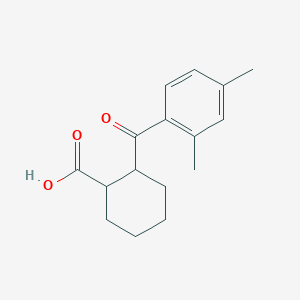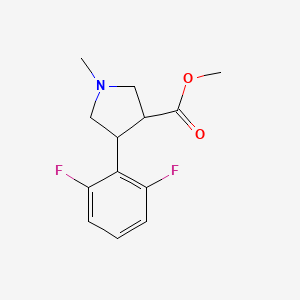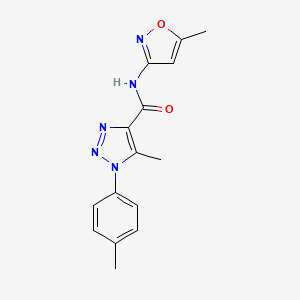
5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Isoxazole Moiety: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Coupling Reactions: The final compound is obtained by coupling the triazole and isoxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the triazole or isoxazole rings.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: Halogens, sulfonyl chlorides
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: Halogenated or sulfonated derivatives
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its triazole moiety.
Antimicrobial Activity: Exhibits activity against certain bacteria and fungi.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Used in the development of pesticides and herbicides.
Dyes and Pigments: Utilized in the synthesis of dyes for textiles.
Mechanism of Action
The mechanism of action of “5-methyl-N-(5-methylisoxazol-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It may disrupt cell wall synthesis or interfere with microbial DNA replication.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide.
Isoxazole Derivatives: Compounds like 5-methylisoxazole.
Uniqueness
Structural Features: The combination of triazole and isoxazole rings in a single molecule.
Biological Activity: Enhanced or unique biological activities compared to individual triazole or isoxazole derivatives.
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-6-12(7-5-9)20-11(3)14(17-19-20)15(21)16-13-8-10(2)22-18-13/h4-8H,1-3H3,(H,16,18,21) |
InChI Key |
CESWUGLFQGNTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NOC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14870083.png)
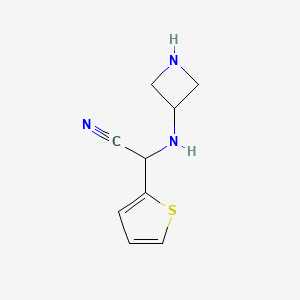
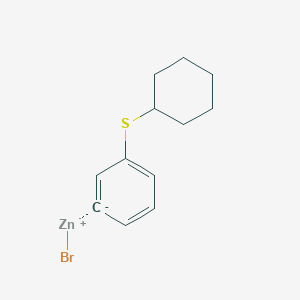
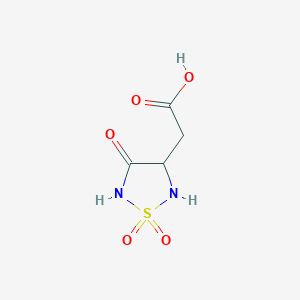
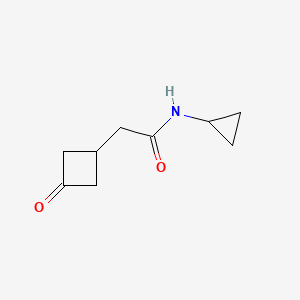

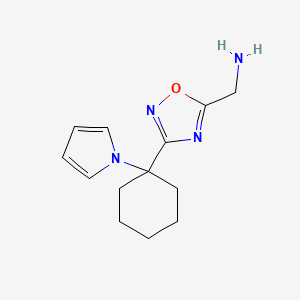
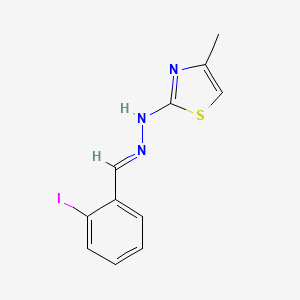
![5-chloro-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14870138.png)
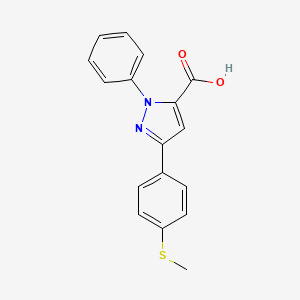
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)
